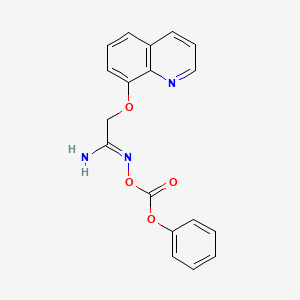

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Beschreibung

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both phenoxy and quinolinyl groups

Eigenschaften

Molekularformel |

C18H15N3O4 |

|---|---|

Molekulargewicht |

337.3 g/mol |

IUPAC-Name |

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] phenyl carbonate |

InChI |

InChI=1S/C18H15N3O4/c19-16(21-25-18(22)24-14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-20-17(13)15/h1-11H,12H2,(H2,19,21) |

InChI-Schlüssel |

RFYQAHYBQDWBAT-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)OC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |

Kanonische SMILES |

C1=CC=C(C=C1)OC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common route starts with the preparation of quinolin-8-yloxy acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with phenoxycarbonyl chloride to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy acetic acid derivatives, while reduction could produce corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the phenoxycarbonyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinolin-8-yloxy acetic acid: Shares the quinolinyl group but lacks the phenoxycarbonyl moiety.

Phenoxycarbonyl chloride: Contains the phenoxycarbonyl group but lacks the quinolinyl moiety.

Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: Similar in having the quinolinyl group but differ in their metal coordination and overall structure.

Uniqueness

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of phenoxy and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula : C18H15N3O4

Molecular Weight : 337.3 g/mol

IUPAC Name : [(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] phenyl carbonate

InChI Key : RFYQAHYBQDWBAT-UHFFFAOYSA-N

The compound features both phenoxy and quinolinyl moieties, which are significant for its biological interactions.

The biological activity of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinolinyl group can intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The phenoxycarbonyl moiety may inhibit specific enzymes, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacteria and fungi. The specific mechanisms often involve interference with nucleic acid synthesis and enzyme function.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline-based compounds. N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has been investigated for its ability to induce apoptosis in cancer cells. The compound's interaction with DNA and enzymes involved in cell cycle regulation suggests a pathway for therapeutic application in oncology.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including those structurally similar to N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research :

- In vitro studies demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces cell cycle arrest at the G2/M phase.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide | Antimicrobial, Anticancer | DNA intercalation, enzyme inhibition |

| Quinolin-8-yloxy acetic acid | Moderate antimicrobial | Primarily antibacterial |

| Phenoxycarbonyl chloride | Limited biological activity | Reactive intermediate |

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its dual functionality, combining both phenoxy and quinolinyl groups, which enhances its potential as a bioactive compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.